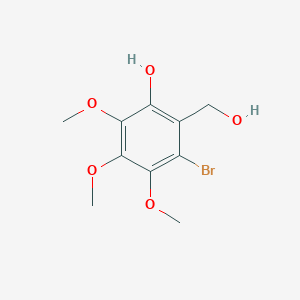

3-Bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol

Description

Properties

CAS No. |

920008-56-6 |

|---|---|

Molecular Formula |

C10H13BrO5 |

Molecular Weight |

293.11 g/mol |

IUPAC Name |

3-bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol |

InChI |

InChI=1S/C10H13BrO5/c1-14-8-6(11)5(4-12)7(13)9(15-2)10(8)16-3/h12-13H,4H2,1-3H3 |

InChI Key |

XMOUUBJGOKHMTB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1O)CO)Br)OC)OC |

Origin of Product |

United States |

Preparation Methods

Bromination and Hydroxymethylation

One effective method for synthesizing this compound involves the bromination of a trimethoxyphenol derivative followed by hydroxymethylation.

- Starting Material : 4,5,6-Trimethoxyphenol

- Bromination Agent : Bromine or N-bromosuccinimide (NBS)

- Hydroxymethylation Reagent : Formaldehyde or paraformaldehyde

- Conditions : The bromination is typically performed in an inert solvent such as dichloromethane at low temperatures to minimize side reactions. After bromination, hydroxymethylation can be conducted under acidic conditions.

- Bromination of 4,5,6-trimethoxyphenol to yield 3-bromo-4,5,6-trimethoxyphenol.

- Hydroxymethylation using formaldehyde to introduce the hydroxymethyl group.

Yield : This method can achieve yields of approximately 60-70% depending on the specific conditions used.

Methylation of Hydroxymethylated Intermediate

Another approach involves methylating the hydroxymethylated intermediate after bromination.

- Starting Material : 3-Bromo-4,5,6-trimethoxyphenol

- Methylating Agent : Methyl iodide or dimethyl sulfate

- Conditions : The reaction is typically carried out in a polar aprotic solvent like acetone or DMF under basic conditions (e.g., using sodium hydride).

- Methylation of the hydroxymethyl group to form this compound.

Yield : This step can yield an additional 50-60% of the final product.

Alternative Synthesis via Sandmeyer Reaction

The Sandmeyer reaction offers an alternative pathway utilizing diazonium salts derived from aniline derivatives.

- Starting Material : 3-Amino-4,5,6-trimethoxyphenol

- Reagents : Sodium nitrite and hydrochloric acid for diazotization; copper(I) bromide for bromination.

- Conditions : The diazotization is performed at low temperatures (0–5 °C), followed by treatment with copper(I) bromide to facilitate bromination.

- Diazotization of the amine to form a diazonium salt.

- Bromination using copper(I) bromide to yield the desired bromo compound.

Yield : This method may provide yields around 55-65%, with potential side products requiring purification steps.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination + Hydroxymethylation | 4,5,6-Trimethoxyphenol | Bromine/Formaldehyde | 60-70 | Simple but requires careful control |

| Methylation of Intermediate | 3-Bromo-4,5,6-trimethoxyphenol | Methyl Iodide/Dimethyl Sulfate | 50-60 | Effective but hazardous reagents |

| Sandmeyer Reaction | 3-Amino-4,5,6-trimethoxyphenol | Sodium Nitrite/Copper(I) Bromide | 55-65 | Environmentally friendly but complex |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated phenol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted phenols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with trimethoxyphenol derivatives exhibit significant anticancer properties. The presence of the hydroxymethyl and bromo substituents in 3-Bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol enhances its biological activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including melanoma and renal cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in treated cells .

Case Study: Antiproliferative Screening

A study conducted on a series of phenolic compounds, including this compound, demonstrated promising antiproliferative effects against the NCI-60 cancer cell line panel. The compound exhibited an IC50 value indicating effective growth inhibition at low concentrations. Specifically, it was noted that derivatives with similar structural motifs showed enhanced efficacy compared to their simpler analogs .

Materials Science

Synthesis of Functional Materials

this compound can be utilized as a precursor in the synthesis of advanced materials. Its reactivity allows for the incorporation into polymer matrices or hybrid materials that require specific functional groups for enhanced properties such as thermal stability or mechanical strength.

Table 1: Comparison of Material Properties

| Compound Name | Application | Key Properties |

|---|---|---|

| This compound | Polymer Synthesis | Reactive hydroxymethyl group |

| 4-Hydroxy-3-methoxybenzaldehyde | Coatings | UV resistance |

| 4-Methoxyphenylboronic acid | Electronic Devices | Conductivity |

Biochemical Probes

Mechanistic Studies

The compound serves as a valuable biochemical probe for studying enzymatic reactions involving phenolic compounds. Its structural features allow it to interact with various enzymes, providing insights into reaction mechanisms and enzyme kinetics.

Case Study: Enzyme Inhibition

In studies focusing on chloroperoxidase activity, this compound was shown to act as a competitive inhibitor against other substrates like catechol. This property makes it useful for understanding the selectivity and efficiency of enzymatic processes involving phenolic substrates .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Solubility and Reactivity: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to methyl analogs (e.g., 3-Bromo-4,5,6-trimethoxy-2-methyl-phenol) .

Role of Bromine :

- Bromine increases molecular weight and may participate in halogen bonding, a critical factor in drug-receptor interactions. Analogous brominated compounds (e.g., ’s (5E,7E)-4,5,6-trihydroxy derivative) exhibit anticancer activity via protein inhibition .

Biological Activity Trends: Compounds with hydroxymethyl and methoxy groups (e.g., ’s compound 2) show significant antioxidant (IC50 values < 50 µg/mL) and antiproliferative effects (e.g., inhibition of HO-8910 ovarian cancer cells) . The absence of methoxy groups in simpler bromophenols (e.g., 3-Bromo-4-(hydroxymethyl)phenol) correlates with reduced bioactivity in comparative studies .

Structural Complexity and Binding Affinity: Derivatives with additional functional groups, such as amino-methyl or fluorine (e.g., ’s compound), demonstrate higher binding affinity in molecular docking studies, suggesting that the target compound’s trimethoxy-hydroxymethyl structure could offer unique interaction profiles .

Biological Activity

3-Bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol is a brominated phenolic compound that has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and anticancer activities. The synthesis methods and mechanisms of action are also discussed, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A bromine atom at the 3-position.

- Hydroxymethyl group at the 2-position.

- Three methoxy groups at the 4, 5, and 6 positions.

This structural arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

These results suggest that the compound is particularly effective against fungal pathogens compared to bacterial strains. The mechanism of action may involve disruption of cell membrane integrity or interference with metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity using various assays such as DPPH and ABTS. The results are summarized in the table below:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings indicate that this compound possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits cell proliferation in several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 18 |

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound is hypothesized to arise from its ability to interact with cellular components. Specifically:

- The hydroxymethyl group can form covalent bonds with nucleophiles such as amino acids in proteins.

- The methoxy groups may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against biofilms formed by Candida albicans. The results indicated a significant reduction in biofilm biomass when treated with concentrations above the MIC.

- Antioxidant Mechanism : Another investigation focused on the compound's ability to scavenge free radicals in cellular models. It was found to reduce oxidative damage markers significantly.

- Cancer Therapy Potential : In vivo studies using xenograft models demonstrated tumor growth inhibition when treated with this compound, highlighting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized phenolic precursor. For example, analogous compounds (e.g., 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone) are synthesized via nucleophilic substitution using anhydrous K₂CO₃ in dry acetone under reflux . For hydroxymethyl introduction, formylation followed by reduction (e.g., NaBH₄) may be employed. Purification often involves column chromatography or crystallization from solvents like petroleum ether (PE) .

Q. How is the purity and identity of this compound validated in experimental settings?

- Methodological Answer : Analytical techniques include:

- HPLC : To assess purity (>95% as per catalog standards) .

- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., hydroxymethyl protons at δ ~4.3 ppm, methoxy groups at δ ~3.8 ppm), IR for functional groups (O–H stretch ~3400 cm⁻¹), and mass spectrometry for molecular ion validation .

- Melting Point : Cross-referenced with literature values (e.g., analogs like 3-(Bromomethyl)-5-chlorobenzo[b]thiophene have mp 129–130°C) .

Q. What are the optimal storage conditions to prevent degradation?

- Methodological Answer : Store below 4°C in airtight, light-resistant containers. For analogs with similar substituents (e.g., brominated phenols), degradation is minimized by avoiding prolonged exposure to moisture or oxygen .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence bromination regioselectivity in poly-methoxylated phenols?

- Methodological Answer : Computational studies (e.g., density functional theory, DFT) predict reactivity by analyzing electron density and frontier molecular orbitals. For example, methoxy groups at positions 4,5,6 activate the aromatic ring via electron donation, directing bromination to position 3. Experimental validation involves competitive bromination of isomers and GC-MS analysis .

Q. What in silico approaches are used to predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME assess solubility (LogP ~2.5 for methoxylated analogs), permeability, and cytochrome P450 interactions .

- Molecular Docking : Evaluates binding affinity to biological targets (e.g., CXCR4 or HER2 in cancer studies) using AutoDock Vina. Analogous compounds show potential for anticancer activity via apoptosis pathway modulation .

Q. How can contradictions in reported bioactivity data be resolved?

- Methodological Answer : Systematic validation includes:

- Dose-Response Curves : MTT assays across multiple cell lines (e.g., HO-8910 ovarian cancer cells) to confirm IC₅₀ reproducibility .

- Mechanistic Studies : Western blotting for apoptosis markers (Bcl-2, Bax) and metastasis-related proteins (Akt, HER2) to clarify molecular targets .

- Control Experiments : Use of inhibitors (e.g., Akt inhibitors) to isolate signaling pathways .

Methodological Notes

- Synthesis Optimization : Reaction conditions (solvent, catalyst) may vary; microwave-assisted synthesis could reduce reaction time for brominated intermediates .

- Data Reproducibility : Cross-validate spectral data with databases (e.g., PubChem) and ensure NMR solvents (e.g., CDCl₃) do not mask key peaks .

- Ethical Compliance : For bioactivity studies, adhere to OECD guidelines for in vitro cytotoxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.